molecular formula C12H12N2O B6493147 2-(3,5-dimethylphenoxy)pyrazine CAS No. 2640959-54-0

2-(3,5-dimethylphenoxy)pyrazine

Cat. No.: B6493147
CAS No.: 2640959-54-0
M. Wt: 200.24 g/mol
InChI Key: MQZJICZWFXSTFB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound features a pyrazine ring substituted with a 3,5-dimethylphenoxy group. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenoxy)pyrazine typically involves the reaction of 3,5-dimethylphenol with pyrazine derivatives under specific conditions. One common method includes the nucleophilic aromatic substitution reaction where 3,5-dimethylphenol reacts with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenoxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrazine ring to dihydropyrazine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,5-Dimethylphenoxy)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dimethylphenoxy)pyrazine is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets compared to other pyrazine derivatives .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)15-12-8-13-3-4-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZJICZWFXSTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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